REACTION_CXSMILES
|
[NH:1]([C:3]1[N:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[C:7]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:6]2)[NH2:2].[F:20][CH:21]([F:27])[C:22](OCC)=O.FC(F)C(O)=O.O>CN1C(=O)N(C)CC1>[F:20][CH:21]([F:27])[C:22]1[N:4]2[C:5]3[CH:6]=[C:7]([C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=4)[C:8](=[O:13])[NH:9][C:10]=3[CH:11]=[CH:12][C:3]2=[N:1][N:2]=1
|
Name
|
6-hydrazino-3-phenyl-1,5-naphthyridin-2(1H)-one
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Quantity
|
21 g
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Type
|
reactant
|
Smiles
|
N(N)C=1N=C2C=C(C(NC2=CC1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)F
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN1CCN(C1=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN=C2N1C=1C=C(C(NC1C=C2)=O)C2=CC=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |